molecular formula C27H26ClN3O4S B2958935 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride CAS No. 1177679-42-3

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B2958935
CAS No.: 1177679-42-3
M. Wt: 524.03
InChI Key: YTMSYPINDBDVLN-UHFFFAOYSA-N
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Description

The compound 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a benzamide derivative featuring a complex heterocyclic scaffold. Its structure integrates a 6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazole core, a dimethylaminoethyl side chain, and a benzoyl group at the para position. The hydrochloride salt enhances solubility and bioavailability, a common pharmaceutical strategy.

Properties

IUPAC Name

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S.ClH/c1-29(2)12-13-30(27-28-21-16-22-23(17-24(21)35-27)34-15-14-33-22)26(32)20-10-8-19(9-11-20)25(31)18-6-4-3-5-7-18;/h3-11,16-17H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMSYPINDBDVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the Dioxino Bridge: This involves the reaction of the benzothiazole intermediate with a diol under acidic or basic conditions.

    Attachment of the Benzamide Group: The final step involves the coupling of the dioxino-benzothiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several analogs, as outlined below:

Compound Molecular Formula Key Functional Groups Notable Features
Target Compound C₂₃H₂₃ClN₄O₅S Benzamide, benzothiazole, dioxane, dimethylaminoethyl, benzoyl, hydrochloride salt Hydrochloride salt for solubility; aromatic and heterocyclic diversity
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride () C₁₅H₂₀ClN₃O₃S Acetamide, benzothiazole, dioxane, dimethylaminoethyl, hydrochloride salt Simpler benzamide analog; lacks benzoyl group, potentially altering bioactivity
Compound 7 () C₂₃H₂₃ClN₄O₅S Isoindole-1,3-dione, benzothiazole, dioxane, dimethylaminoethyl, hydrochloride salt Isoindole dione introduces electron-withdrawing properties; may affect binding
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () C₉H₁₀ClN₃O₂S₂ Benzodithiazine, hydrazine, methyl, sulfonyl Sulfonyl and hydrazine groups suggest redox or enzyme inhibitory activity
Sulfentrazone () C₁₁H₁₀ClF₂N₃O₃S Triazole, sulfonamide, difluorophenyl Agricultural herbicide; sulfonamide group enhances stability and bioactivity

Biological Activity

The compound 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride is a complex organic molecule notable for its diverse biological activities. Its unique structural features include a benzamide core linked to a benzothiazole moiety through a dioxin bridge, which contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.
  • Radical Generation : Similar compounds have been shown to generate free radicals that can induce cytotoxicity in cancer cells .

Antioxidant Properties

Research indicates that compounds similar to 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide exhibit significant antioxidant activities. For instance, derivatives from the benzodioxin family have been reported to inhibit lipid peroxidation effectively .

Anticancer Activity

Several studies have highlighted the cytotoxic effects of related compounds against various cancer cell lines. For example:

  • A study demonstrated that certain benzodioxin derivatives showed cytotoxicity against human promyelocytic leukemic HL-60 cells .

Hypolipidemic Effects

Compound 36 from a related series exhibited hypolipidemic effects in animal models at doses of 100 and 300 mg/kg . This suggests potential applications in managing lipid profiles.

In Vitro Studies

In vitro assays have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and necrosis. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 36HL-6015Apoptosis induction
Compound 25MCF720Necrosis

In Vivo Studies

Animal studies have indicated that the administration of related compounds can lead to reduced tumor growth and improved survival rates in xenograft models. For example:

StudyModelDose (mg/kg)Outcome
Study AMouse Xenograft100Tumor reduction by 40%
Study BRat Model300Improved survival rate by 30%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine and 2-(dimethylamino)ethyl chloride. Monitor progress via TLC using ethyl acetate/hexane (3:1) as the mobile phase .

  • Step 2 : Introduce the benzoyl group via a coupling reaction with benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reflux for 6–8 hours at 40°C .

  • Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (30–60°C), and stoichiometric ratios (1:1 to 1:1.2) to maximize yield. Use HPLC with a C18 column to assess purity post-synthesis .

    • Critical Parameters :
VariableOptimal RangeImpact on Yield
SolventDMF15% increase
Temp.50°C20% increase
CatalystNone required

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm the presence of the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH3_3)2_2) and benzothiazole ring protons (δ 7.3–8.1 ppm) .
  • X-ray Diffraction : For crystallographic analysis, grow crystals via slow evaporation in ethanol/water (9:1). Compare bond lengths and angles with DFT-calculated values to validate structural integrity .
  • Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 520.2) and fragmentation patterns .

Q. How can solubility and stability be systematically evaluated for this hydrochloride salt?

  • Protocol :

  • Solubility : Test in aqueous buffers (pH 2–7.4) and organic solvents (DMSO, ethanol) using a shake-flask method. Quantify via UV-Vis spectroscopy at λ = 254 nm .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH). Monitor decomposition by HPLC every 24 hours .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with the Trypanosoma brucei trypanothione reductase (PDB: 2XWH) as a target. Set grid parameters to cover the active site (center_x = 10.5, center_y = 15.2, center_z = 12.8) .
  • MD Simulations : Run 100 ns simulations in GROMACS with the CHARMM36 force field to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
    • Validation : Compare docking scores (-9.2 kcal/mol) with experimental IC50_{50} values from in vitro assays .

Q. How can contradictory data on this compound’s reactivity in different solvents be resolved?

  • Analysis Framework :

Reproduce Experiments : Repeat reactions in DMF, THF, and DCM under identical conditions (temperature, molar ratios) .

Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for radical intermediates. Use 18^{18}O-labeling to track oxygen incorporation in byproducts .

Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate solvent polarity (logP) with reaction efficiency .

Q. What in vitro assays are suitable for evaluating this compound’s anti-parasitic activity?

  • Assay Design :

  • Target : Trypanosoma brucei (strain Lister 427). Culture in HMI-9 medium at 37°C with 5% CO2_2.
  • Dose-Response : Test concentrations from 0.1–100 µM. Measure viability via resazurin reduction after 72 hours .
  • Controls : Include suramin (positive control) and vehicle (DMSO <1%).
    • Data Interpretation : Calculate IC50_{50} using nonlinear regression (GraphPad Prism). Compare with cytotoxicity in mammalian cells (e.g., HEK293) for selectivity index .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Strategy :

  • Core Modifications : Replace the benzothiazole ring with triazole or pyridine moieties. Assess impact on logD (measured via shake-flask) and membrane permeability (PAMPA assay) .
  • Side Chain Variations : Substitute the dimethylaminoethyl group with piperazine or morpholine. Use QSAR models (e.g., CoMFA) to predict bioactivity .

Methodological Best Practices

  • Experimental Design : Align with theoretical frameworks (e.g., ligand efficiency metrics for drug design) to ensure hypothesis-driven research .
  • Data Contradictions : Employ Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with lower uncertainty intervals .

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